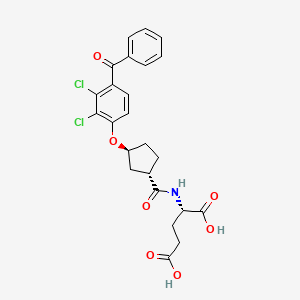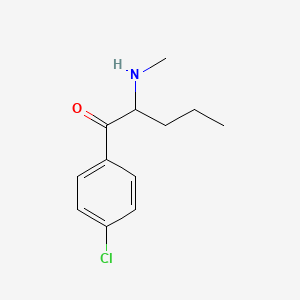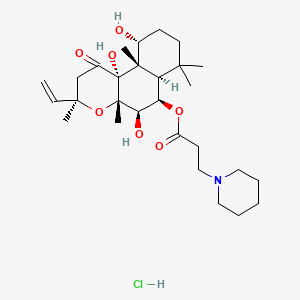
1H-Naphtho(2,1-b)pyran, 1-piperidinepropanoic acid, deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Naphtho(2,1-b)pyran, 1-piperidinepropanoic acid, deriv. is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthopyran core fused with a piperidine and propanoic acid moiety, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho(2,1-b)pyran derivatives typically involves multicomponent reactions. One common method is the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives under catalytic conditions. For instance, using boron trifluoride etherate (BF3.OEt2) as a catalyst under solvent-free conditions can yield various naphthopyran derivatives efficiently .
Industrial Production Methods: Industrial production of these compounds often employs scalable and environmentally friendly methods. Solvent-free conditions and the use of microwave-assisted synthesis are popular due to their efficiency and reduced environmental impact. These methods allow for the rapid and high-yield production of naphthopyran derivatives.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Naphtho(2,1-b)pyran derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert naphthopyrans to their corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products: The major products of these reactions include quinones, dihydro derivatives, and various substituted naphthopyrans, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Naphtho(2,1-b)pyran derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1H-Naphtho(2,1-b)pyran derivatives involves their interaction with specific molecular targets. For example, these compounds can inhibit enzymes like DNA topoisomerase II, which is crucial for DNA replication and cell division. By binding to the enzyme, they prevent it from functioning properly, leading to the inhibition of cell proliferation. Additionally, their photochromic properties are due to reversible structural changes upon exposure to light, which alter their optical characteristics.
Comparaison Avec Des Composés Similaires
1H-Naphtho(2,1-b)pyran derivatives can be compared with other naphthopyran compounds, such as:
Naphtho(2,1-b)pyran-4-one: Known for its strong photochromic properties.
Naphtho(2,1-b)pyran-2,3-dione: Exhibits significant biological activity, including anticancer effects.
Naphtho(2,1-b)pyran-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-Naphtho(2,1-b)pyran, 1-piperidinepropanoic acid, deriv. lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other naphthopyran derivatives.
Propriétés
Numéro CAS |
115116-41-1 |
|---|---|
Formule moléculaire |
C28H46ClNO7 |
Poids moléculaire |
544.1 g/mol |
Nom IUPAC |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C28H45NO7.ClH/c1-7-25(4)17-19(31)28(34)26(5)18(30)11-13-24(2,3)22(26)21(23(33)27(28,6)36-25)35-20(32)12-16-29-14-9-8-10-15-29;/h7,18,21-23,30,33-34H,1,8-17H2,2-6H3;1H/t18-,21-,22-,23-,25+,26-,27+,28-;/m1./s1 |
Clé InChI |
UEZQAUSANWRYHE-AIBXSHGGSA-N |
SMILES isomérique |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)O)OC(=O)CCN4CCCCC4)(C)C)O)C)O)C=C.Cl |
SMILES canonique |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CCN4CCCCC4)C)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


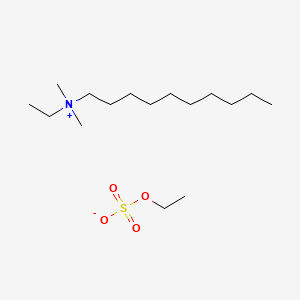

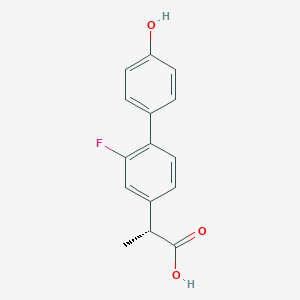
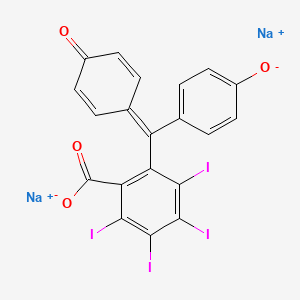
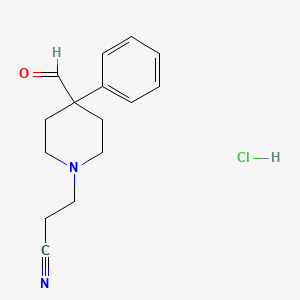



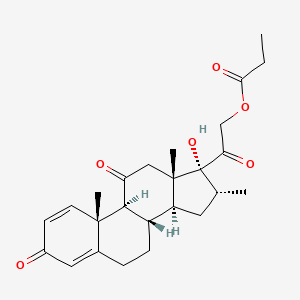

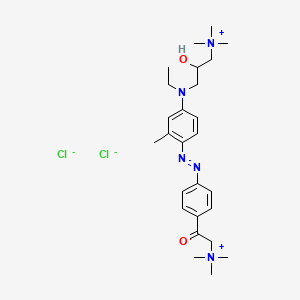
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
